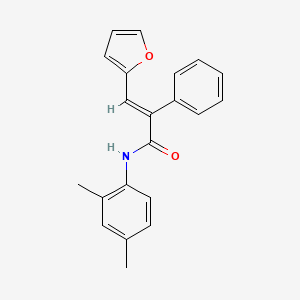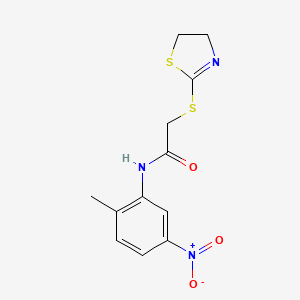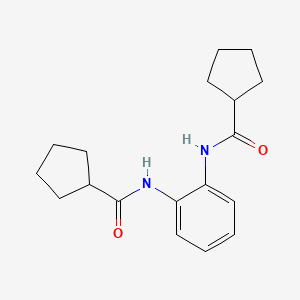![molecular formula C19H19F4N3O B5781294 N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)
N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide, commonly known as TPA023, is a novel compound that has gained significant attention in the field of neuroscience research. It belongs to the class of modulators of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. TPA023 has been found to possess anxiolytic and anticonvulsant properties, making it a potential therapeutic agent for the treatment of anxiety and epilepsy.
作用機序
TPA023 acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of GABA at the receptor. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and reduced excitability. TPA023 binds to a specific site on the receptor, distinct from the benzodiazepine binding site, and has been shown to selectively enhance the activity of certain GABA-A receptor subtypes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPA023 are largely mediated by its action on the GABA-A receptor. TPA023 has been shown to increase the amplitude and duration of GABA-mediated currents in cultured neurons, indicating its ability to enhance GABAergic neurotransmission. TPA023 has also been found to reduce the firing rate of hippocampal neurons in vitro, suggesting its potential as an antiepileptic agent.
実験室実験の利点と制限
One advantage of using TPA023 in lab experiments is its selectivity for certain GABA-A receptor subtypes, which allows for more precise modulation of GABAergic neurotransmission. However, a limitation of TPA023 is its relatively short half-life, which may require frequent dosing in animal experiments. Additionally, the potential for off-target effects on other neurotransmitter systems should be considered.
将来の方向性
For research on TPA023 include further elucidation of its mechanism of action and its potential therapeutic applications. Studies on the pharmacokinetics and pharmacodynamics of TPA023 in animal models and humans are needed to determine its safety and efficacy for clinical use. Additionally, the development of more selective and potent modulators of the GABA-A receptor, based on the structure of TPA023, may lead to the discovery of novel therapeutic agents for the treatment of anxiety and epilepsy.
合成法
TPA023 is synthesized through a multistep process that involves the reaction of 4-fluoroaniline with 3-(trifluoromethyl)benzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to obtain the intermediate amine, which is subsequently reacted with chloroacetyl chloride to yield the final product, TPA023.
科学的研究の応用
TPA023 has been extensively studied for its anxiolytic and anticonvulsant properties in preclinical models. It has been shown to reduce anxiety-like behaviors in animal models of anxiety, such as the elevated plus maze and the light-dark box test. TPA023 has also been found to possess anticonvulsant activity in animal models of epilepsy, such as the maximal electroshock and pentylenetetrazol seizure tests.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O/c20-15-4-6-16(7-5-15)24-18(27)13-25-8-10-26(11-9-25)17-3-1-2-14(12-17)19(21,22)23/h1-7,12H,8-11,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGNZMHWZIUVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)


![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)



![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)

![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)